molecular formula C9H18N2O2 B1301116 Ethyl 1,4-dimethylpiperazine-2-carboxylate CAS No. 90729-01-4

Ethyl 1,4-dimethylpiperazine-2-carboxylate

Cat. No.: B1301116
CAS No.: 90729-01-4
M. Wt: 186.25 g/mol
InChI Key: RRXUQLWWJFBPKT-UHFFFAOYSA-N
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Scientific Research Applications

Ethyl 1,4-dimethylpiperazine-2-carboxylate is widely used in scientific research due to its versatility and stability. Some of its applications include:

Safety and Hazards

Ethyl 1,4-dimethylpiperazine-2-carboxylate is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 1,4-dimethylpiperazine-2-carboxylate can be synthesized through a multi-step process involving the reaction of piperazine derivatives with ethyl chloroformate. The reaction typically occurs under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize production efficiency and minimize impurities .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Ethyl 1,4-dimethylpiperazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in biochemical pathways and cellular processes, making it a valuable tool in research and potential therapeutic applications .

Comparison with Similar Compounds

Ethyl 1,4-dimethylpiperazine-2-carboxylate can be compared with other piperazine derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which provide a balance of stability and reactivity, making it suitable for a wide range of applications in research and industry .

Properties

IUPAC Name

ethyl 1,4-dimethylpiperazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-4-13-9(12)8-7-10(2)5-6-11(8)3/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXUQLWWJFBPKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CCN1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371348
Record name ethyl 1,4-dimethylpiperazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90729-01-4
Record name ethyl 1,4-dimethylpiperazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 90729-01-4
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